[(3-nitrophenyl)amino]thiourea
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Overview
Description
[(3-nitrophenyl)amino]thiourea is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a nitrophenyl group attached to a hydrazinecarbothioamide moiety
Mechanism of Action
Target of Action
Similar compounds such as 2-(3-nitrophenyl)acetic acid have been found to target penicillin g acylase in escherichia coli .
Mode of Action
It’s worth noting that nitrobenzenes, a class of compounds to which this molecule belongs, are known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a broad range of effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-nitrophenyl)amino]thiourea typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of ethanol as a solvent and hydrochloric acid as a catalyst. The reaction is typically carried out at room temperature and requires several hours to complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3-nitrophenyl)amino]thiourea undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted hydrazinecarbothioamides depending on the nucleophile used.
Scientific Research Applications
[(3-nitrophenyl)amino]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-1-hydrazinecarbothioamide: Similar structure but with the nitro group in the para position.
2-(3-Aminophenyl)-1-hydrazinecarbothioamide: Similar structure but with an amino group instead of a nitro group.
2-(3-Nitrophenyl)-1-hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
[(3-nitrophenyl)amino]thiourea is unique due to the presence of both a nitrophenyl group and a hydrazinecarbothioamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3-nitroanilino)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c8-7(14)10-9-5-2-1-3-6(4-5)11(12)13/h1-4,9H,(H3,8,10,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCSDUVPFULSGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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